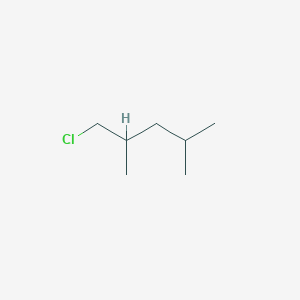

1-Chloro-2,4-dimethylpentane

Descripción

Contextualizing Branched Chloroalkanes in Organic Synthesis and Mechanistic Studies

Haloalkanes, or alkyl halides, are a class of organic compounds where one or more hydrogen atoms in an alkane are replaced by a halogen. libretexts.org They are foundational to organic synthesis, serving as versatile building blocks and intermediates for creating more complex molecules. ijrpr.com The reactivity of haloalkanes is primarily dictated by the carbon-halogen bond; the electronegativity of the halogen atom creates a polar bond, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. ijrpr.comstudypug.com

Branched chloroalkanes, a sub-category of haloalkanes, are particularly significant in mechanistic studies. The three-dimensional arrangement of alkyl groups around the carbon atom bearing the chlorine influences the accessibility of the reaction center. This steric hindrance plays a critical role in determining the pathway of a reaction, particularly in the competition between substitution (SN1 and SN2) and elimination (E1 and E2) reactions. youtube.com For instance, while primary haloalkanes are generally reactive in SN2 reactions, increased branching near the reaction site can significantly slow the reaction rate, providing a means to study the limits and nuances of these pathways. youtube.comchemicals.co.uk The defined, and often rigid, architecture of complex chloroalkanes makes them excellent models for probing stereochemical outcomes and reaction kinetics.

Historical Perspective on the Investigation of Alkyl Chlorides with Complex Architectures

The study of alkyl halides is deeply rooted in the history of organic chemistry. One of the earliest and most significant discoveries was the Friedel-Crafts reaction in 1877, which demonstrated the use of alkyl halides to form new carbon-carbon bonds with aromatic compounds. numberanalytics.com As early as 1863, Charles Friedel and James M. Crafts were also preparing organochlorosilanes, showcasing early work with complex chlorinated structures. libretexts.org

Throughout the 20th century, the understanding and synthesis of alkyl chlorides evolved significantly. The work of chemists like Karl Ziegler in the 1930s on organolithium compounds, which can be prepared from alkyl halides, opened new avenues for their use as alkylating agents. libretexts.org Historically, the synthesis of alkyl halides relied on methods like the halogenation of alkanes or the treatment of alcohols with halogen acids. ijrpr.com However, these methods often lacked selectivity, especially with complex alkanes, leading to mixtures of isomers. stackexchange.comchegg.com Modern synthetic chemistry has focused on developing highly selective and milder methods for the chlorination of alcohols and other precursors, allowing for the precise construction of architecturally complex alkyl chlorides. organic-chemistry.org This progression has enabled chemists to synthesize specific, intricate molecules for targeted applications in materials science and medicinal chemistry. ijrpr.com

Significance and Research Trajectories of 1-Chloro-2,4-dimethylpentane

This compound, with the chemical formula C7H15Cl, is a primary alkyl chloride characterized by significant branching. nih.gov The chlorine atom is attached to a primary carbon, yet the adjacent carbon (C2) is a chiral center and is sterically hindered by a methyl group and an isobutyl group. This specific structure makes it an interesting substrate for detailed chemical analysis.

While specific research focused exclusively on this compound is not abundant, its significance can be inferred from studies on related compounds. The free-radical chlorination of its parent alkane, 2,4-dimethylpentane (B89610), is known to produce a mixture of monochlorinated isomers, including this compound, 2-chloro-2,4-dimethylpentane, and 3-chloro-2,4-dimethylpentane. chegg.comquizlet.com Comparative studies of the reactivity of these isomers could provide deep insights into how the position of the chlorine atom on a branched backbone affects reaction outcomes. For example, its isomers are used as models to study how steric hindrance affects the rates of SN2 reactions. youtube.com

Furthermore, studies on the radiolysis of 2,4-dimethylpentane have investigated the patterns of C-H and C-C bond rupture, showing that the loss of a hydrogen atom from a tertiary position is highly favored. acs.org The chlorinated derivatives of this alkane would be key products to identify in such mechanistic studies. The parent alkane has also been identified as a volatile organic compound (VOC) in atmospheric studies, suggesting its derivatives could be relevant in environmental chemistry research. aaqr.org As a commercially available, chiral building block, this compound holds potential for use in asymmetric synthesis, where a specific stereoisomer is required to build complex target molecules. molport.combrainly.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C7H15Cl | nih.govmolport.com |

| Molecular Weight | 134.65 g/mol | nih.govmolport.com |

| CAS Number | 128399-45-1 | molport.com |

| Canonical SMILES | CC(C)CC(C)CCl | nih.govmolport.com |

| InChI Key | TVBIUBUAMWKXDX-UHFFFAOYSA-N | nih.gov |

Overview of Advanced Research Domains Covered

The unique structure of this compound positions it as a valuable tool in several advanced research domains. Future investigations could leverage this compound to explore:

Comparative Mechanistic Studies: Detailed kinetic analysis of nucleophilic substitution and elimination reactions of this compound versus its secondary and tertiary isomers would quantify the impact of steric hindrance and chlorine position on reaction rates and product distributions.

Catalytic Cross-Coupling Reactions: Modern synthetic methods increasingly use nickel and palladium catalysts to activate C(sp³)-Cl bonds for the formation of new C-C bonds. researchgate.net this compound serves as an ideal substrate to test the efficacy and selectivity of new catalytic systems designed for sterically demanding primary alkyl chlorides.

Asymmetric Synthesis: As a chiral molecule, enantiomerically pure forms of this compound could be used as starting materials for the synthesis of complex, biologically active molecules where precise stereochemistry is crucial for function. brainly.comchegg.com

Radical Chemistry: Further investigation into the radical reactions of 2,4-dimethylpentane and its derivatives could elucidate mechanisms relevant to combustion, atmospheric chemistry, and industrial processes, with this compound being a key potential product or intermediate. acs.org

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C7H15Cl |

|---|---|

Peso molecular |

134.65 g/mol |

Nombre IUPAC |

1-chloro-2,4-dimethylpentane |

InChI |

InChI=1S/C7H15Cl/c1-6(2)4-7(3)5-8/h6-7H,4-5H2,1-3H3 |

Clave InChI |

TVBIUBUAMWKXDX-UHFFFAOYSA-N |

SMILES canónico |

CC(C)CC(C)CCl |

Origen del producto |

United States |

Sophisticated Synthetic Methodologies and Mechanistic Insights for 1 Chloro 2,4 Dimethylpentane and Its Stereoisomers

Direct Halogenation of 2,4-Dimethylpentane (B89610): Regioselectivity and Stereochemical Control

Direct chlorination of 2,4-dimethylpentane introduces a chlorine atom onto the carbon skeleton, but controlling the position of substitution is a significant challenge due to the presence of multiple types of carbon-hydrogen bonds.

Free-Radical Chlorination: Site Selectivity of Primary, Secondary, and Tertiary C-H Bonds

The reaction of 2,4-dimethylpentane with chlorine in the presence of UV light proceeds via a free-radical chain mechanism. wikipedia.orgvedantu.com This process involves initiation, propagation, and termination steps. vedantu.com The product-determining step is the hydrogen abstraction by a chlorine radical, which can occur at any of the primary (1°), secondary (2°), or tertiary (3°) C-H bonds within the molecule. libretexts.org

The structure of 2,4-dimethylpentane contains three distinct types of hydrogens:

Twelve primary hydrogens on the four methyl groups.

Two secondary hydrogens on the central methylene (B1212753) group.

Two tertiary hydrogens at the branched positions. stackexchange.com

The stability of the resulting alkyl radical intermediate (tertiary > secondary > primary) dictates the reactivity of the C-H bonds. libretexts.orgmasterorganicchemistry.com Tertiary C-H bonds are the weakest and most reactive, followed by secondary, and then primary C-H bonds. libretexts.orglibretexts.org Experimental data for free-radical chlorination shows a relative reactivity ratio of approximately 5.2 : 3.9 : 1 for tertiary, secondary, and primary hydrogens, respectively. chegg.com

This inherent reactivity difference means that free-radical chlorination of 2,4-dimethylpentane yields a mixture of three constitutional isomers: 1-chloro-2,4-dimethylpentane, 2-chloro-2,4-dimethylpentane, and 3-chloro-2,4-dimethylpentane. stackexchange.combrainly.com The desired this compound, resulting from the substitution of a primary hydrogen, is a significant but not the sole product. brainly.com

The chlorination at the primary carbon C1 creates a new chiral center, meaning that this compound is produced as a racemic mixture of two enantiomers. stackexchange.com

Interactive Table: Predicted Product Distribution in Free-Radical Chlorination of 2,4-Dimethylpentane

The following table calculates the predicted percentage of each monochlorinated product based on the number of available hydrogens and their relative reactivity rates (1°: 1, 2°: 3.9, 3°: 5.2). chegg.com

| Product Name | Hydrogen Type | Number of Hydrogens | Relative Reactivity | Reactivity x #H | Percentage Yield (%) |

| This compound | Primary (1°) | 12 | 1.0 | 12.0 | 40.0 |

| 2-Chloro-2,4-dimethylpentane | Tertiary (3°) | 2 | 5.2 | 10.4 | 34.7 |

| 3-Chloro-2,4-dimethylpentane | Secondary (2°) | 2 | 3.9 | 7.8 | 25.3 |

| Total | 16 | 30.2 | 100.0 |

Catalytic Approaches for Selective Monochlorination

Given the low selectivity of free-radical chlorination, catalytic methods are explored to enhance regioselectivity. nih.gov These approaches aim to influence which C-H bond is functionalized.

Catalysts such as phosphorus pentachloride (PCl₅) have been shown to alter the product distribution in alkane chlorination. worldscientific.com For 2,4-dimethylpentane, PCl₅-catalyzed chlorination gives relative selectivities (RS) for secondary over primary (RS p/s) of 2.2 and tertiary over primary (RS p/t) of 2.8. worldscientific.com This indicates a different selectivity profile compared to the uncatalyzed reaction, although it does not exclusively favor the formation of the primary chloride.

Other catalytic systems have been developed for alkane chlorination, including those based on iron(III)-acacen-halide complexes and hypervalent iodine. rsc.orggoogle.com These catalysts can promote chlorination under milder conditions and offer improved control, though achieving high selectivity for a specific, less reactive primary C-H bond in a branched alkane like 2,4-dimethylpentane remains a significant synthetic challenge. nih.govrsc.org

Indirect Synthetic Pathways via Functional Group Interconversions

To circumvent the selectivity issues of direct chlorination, indirect methods that transform other functional groups into the desired primary chloride are often more effective.

Hydrochlorination of Unsaturated Precursors: Regio- and Stereochemical Outcomes

The addition of hydrogen chloride (HCl) to an alkene is a common method for preparing alkyl chlorides. The logical unsaturated precursor for this compound would be 2,4-dimethyl-1-pentene. However, the electrophilic addition of HCl to an unsymmetrical alkene is governed by Markovnikov's rule. The reaction proceeds through the most stable carbocation intermediate.

In the case of 2,4-dimethyl-1-pentene, protonation of the double bond can form either a primary or a tertiary carbocation. The tertiary carbocation is vastly more stable, and subsequent attack by the chloride ion leads exclusively to the formation of 2-chloro-2,4-dimethylpentane. The formation of this compound via an anti-Markovnikov addition of HCl is not a standard or favorable process. Data from the NIST Chemistry WebBook confirms that the hydrochlorination of the related isomer, 2,4-dimethyl-2-pentene, also yields the tertiary chloride, 2-chloro-2,4-dimethylpentane. nist.gov

Transformation of Oxygen-Containing Precursors (e.g., Alcohols, Ethers)

A highly reliable and regioselective method for synthesizing this compound is through the conversion of a corresponding primary alcohol, 2,4-dimethyl-1-pentanol. Primary alcohols can be readily converted to primary alkyl chlorides using a variety of reagents, which proceeds with high yield and without rearrangement. Common reagents for this transformation include:

Thionyl chloride (SOCl₂) , often in the presence of a base like pyridine.

Phosphorus pentachloride (PCl₅) or phosphorus trichloride (B1173362) (PCl₃) .

Concentrated hydrochloric acid (HCl) with a catalyst like zinc chloride (the Lucas reagent), though this is more effective for secondary and tertiary alcohols.

The reaction of a primary alcohol with thionyl chloride is a classic SN2-type reaction that ensures the chlorine atom is placed specifically at the primary carbon.

Ethers can also serve as precursors. The cleavage of an ether, such as methyl 2,4-dimethylpentyl ether, with a strong acid like concentrated HBr or HI is a known reaction. youtube.comlibretexts.org Using concentrated HCl, the ether can be protonated, making the oxygen a good leaving group. A subsequent SN2 attack by a chloride ion on the primary carbon would yield this compound and methanol. libretexts.org However, this pathway is generally less direct than starting from the readily available alcohol.

Derivatization from Other Halogenated Hydrocarbons

The conversion of one alkyl halide to another is also a possible synthetic route, most famously exemplified by the Finkelstein reaction. scribd.com This reaction involves treating an alkyl chloride or bromide with sodium iodide in acetone (B3395972) to produce an alkyl iodide. scribd.com It is an equilibrium process driven by the precipitation of the less soluble sodium chloride or sodium bromide in acetone.

To synthesize this compound from another halogenated hydrocarbon, one would need to perform a reverse Finkelstein-type reaction, for instance, by reacting 1-bromo- or 1-iodo-2,4-dimethylpentane with a chloride salt. However, this is thermodynamically unfavorable under standard conditions because chloride is a weaker nucleophile than bromide or iodide in polar aprotic solvents, and salts like NaCl are less soluble than NaI. Therefore, this is not a practical or efficient method for preparing the target compound. While nucleophilic substitution reactions can exchange halogens, they are not a preferred route for synthesizing an alkyl chloride from other halides. schoolwires.net

Emerging and Sustainable Synthesis Protocols

The development of synthetic methodologies for haloalkanes, including this compound, is increasingly guided by the principles of green chemistry, which prioritize efficiency, safety, and environmental stewardship. ijrpr.com Modern approaches aim to minimize waste, reduce energy consumption, and utilize less hazardous materials compared to traditional methods like the free radical halogenation of alkanes. ijrpr.comnumberanalytics.com These emerging protocols include solvent-free and microwave-assisted techniques, continuous flow processing, and biocatalytic routes, which offer significant advantages in sustainability and precision. ijrpr.com

Solvent-Free and Microwave-Assisted Syntheses for Haloalkanes

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology for accelerating chemical reactions, often leading to higher yields, enhanced selectivity, and shorter reaction times compared to conventional heating methods. scielo.org.mxrroij.comtsijournals.com The technique utilizes microwave radiation to directly heat reactants, resulting in rapid and uniform temperature changes that can overcome kinetic barriers. rroij.comirjmets.com In the context of haloalkane synthesis, MAOS can be applied to reactions such as the conversion of alcohols to alkyl halides. scielo.org.mxtsijournals.com For instance, the reaction of alcohols with halogenating agents can be significantly expedited under microwave irradiation. scielo.org.mx

Table 1: Comparison of Conventional vs. Microwave-Assisted Alkylation Reactions

| Reaction Type | Conditions (Conventional) | Conditions (Microwave-Assisted) | Key Advantages of MAOS |

| N-Alkylation of Isatin with Alkyl Halides | Refluxing in DMF/NMP for several hours. mdpi.com | K₂CO₃ or Cs₂CO₃, few drops of DMF/NMP, household microwave, few minutes. mdpi.com | Dramatically reduced reaction times, higher yields, less solvent required. mdpi.com |

| O-Alkylation of Salicylamide | Reaction in acetone, ethanol, or DMF for several hours. mdpi.com | Solvent-free, TBAB catalyst, 90 seconds at 80 °C. mdpi.com | Elimination of organic solvents, 92% yield, significantly shorter reaction time. mdpi.com |

| Synthesis of Alkyl Aryl Ethers | Refluxing with a base in organic solvents for extended periods. tsijournals.com | CsF-Celite catalyst, solvent-free, 2-7 minutes. tsijournals.com | Rapid reaction, excellent yields (78-100%), solvent-free conditions. tsijournals.com |

| Synthesis of Alkyl Halides from Alcohols | Reaction with HX or other halogenating agents, often requiring heat and long reaction times. ijrpr.com | Use of ionic liquids (e.g., [BMIM]Cl) as solvent and nucleophile, microwave energy. scielo.org.mx | Shorter reaction times, excellent yields, potential for IL recycling. scielo.org.mx |

Flow Chemistry and Continuous Processing in Alkyl Halide Production Research

Flow chemistry, or continuous processing, represents a paradigm shift from traditional batch production methods. durham.ac.ukeuropa.eu In a flow system, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control over parameters like temperature, pressure, and residence time. europa.eujst.org.in This technology offers substantial benefits for the synthesis of alkyl halides, particularly concerning safety, scalability, and efficiency. researchgate.netresearchgate.net

One of the primary advantages of flow chemistry is enhanced heat and mass transfer, which enables the safe execution of highly exothermic or rapid reactions that are difficult to control in large-scale batch reactors. durham.ac.ukeuropa.eu The production of alkyl halides can involve hazardous reagents or unstable intermediates, such as Grignard reagents or organolithiums formed from alkyl halides. okayama-u.ac.jpthieme-connect.com Flow systems minimize the volume of reactive material at any given moment, significantly reducing the risks associated with thermal runaways or decomposition. europa.eu For example, the generation of organomagnesium reagents from various alkyl halides has been successfully demonstrated in a flow protocol, allowing for on-demand production and immediate use in subsequent reactions. thieme-connect.com

Furthermore, continuous processing facilitates straightforward scaling-up of production by extending the operational time rather than redesigning the entire reactor setup. thieme-connect.com It also allows for the integration of multiple synthetic and purification steps into a single, automated sequence. durham.ac.ukunimi.it For instance, an alkyl halide could be synthesized in one reactor, and the output stream could be directly fed into a second reactor for a subsequent nucleophilic substitution, with in-line purification to remove by-products. durham.ac.uk This approach improves reproducibility and can lead to higher purity products while minimizing manual handling and waste generation. europa.euresearchgate.net A solvent-free liberation of an aminoalkyl halide has been developed using a flow setup, showcasing a nearly 50% reduction in the environmental factor (E-factor) by avoiding a distillation step. researchgate.net

Table 2: Attributes of Flow Chemistry in Alkyl Halide-Related Synthesis

| Feature | Description | Relevance to Alkyl Halide Synthesis | Source(s) |

| Enhanced Safety | Small reactor volumes and superior heat dissipation minimize risks of thermal runaways with exothermic reactions. | Allows for safer handling of halogenation reactions and the use of highly reactive organometallic intermediates derived from alkyl halides. | durham.ac.ukeuropa.eu |

| Precise Control | Accurate and stable control over temperature, pressure, stoichiometry, and residence time. | Enables optimization of reaction conditions to maximize yield and selectivity, minimizing side-product formation. | europa.eujst.org.in |

| Scalability | Production is scaled by running the process for longer durations ("scaling-out") rather than using larger reactors. | Simplifies the transition from laboratory-scale synthesis to industrial production without significant redevelopment. | researchgate.netthieme-connect.com |

| Process Integration | Multiple reaction, quenching, and purification steps can be linked into a continuous sequence. | Enables multi-step syntheses starting from or leading to alkyl halides in an automated fashion, improving efficiency and purity. | durham.ac.ukunimi.it |

| Handling Unstable Intermediates | Unstable intermediates can be generated and consumed immediately in a subsequent step, minimizing decomposition. | Ideal for reactions involving organolithiums or Grignard reagents prepared from alkyl halides, which can be unstable in batch. | okayama-u.ac.jpthieme-connect.com |

Chemoenzymatic and Biocatalytic Routes

Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations under mild, environmentally benign conditions. europa.eu For the synthesis of chiral molecules like the stereoisomers of this compound, enzymatic methods offer unparalleled potential for achieving high enantiopurity. researchgate.net

Two primary biocatalytic strategies are relevant for haloalkane synthesis:

Enzymatic Halogenation: Halogenase enzymes can catalyze the stereoselective functionalization of C-H bonds, including those on unactivated aliphatic carbons—a transformation that is notoriously difficult to achieve with traditional chemical methods. nih.gov Flavin-dependent halogenases, for example, can install chlorine or bromine atoms with high regioselectivity and stereoselectivity. researchgate.net This approach could theoretically be used to directly chlorinate 2,4-dimethylpentane at a specific position to yield a single enantiomer of this compound.

Kinetic Resolution: Haloalkane dehalogenases are enzymes that catalyze the hydrolysis of haloalkanes to alcohols. researchgate.net These enzymes often exhibit high enantioselectivity, meaning they will preferentially react with one enantiomer in a racemic mixture. This process, known as kinetic resolution, can be used to separate a racemic mixture of this compound, yielding one enantiomer as the unreacted haloalkane and the other as the corresponding alcohol. researchgate.net

A particularly relevant finding involves the use of lipases, a class of ester-hydrolyzing enzymes, for the desymmetrization or enantiomer separation of syn- or anti-2,4-dimethylpentane-1,5-diol. researchgate.net This diol is a direct precursor to this compound, demonstrating that biocatalytic methods are highly applicable for creating the specific chiral centers found in this molecule's backbone.

Chemoenzymatic cascades combine the strengths of biocatalysis and chemical catalysis in a single pot or sequential process. acs.orgillinois.edu For instance, an enzyme could be used for a highly selective initial halogenation step, followed by a transition-metal-catalyzed cross-coupling reaction to build further molecular complexity. researchgate.netacs.org This synergy overcomes the limitations of each individual approach, enabling the construction of complex molecules from simple precursors in a highly efficient and selective manner. illinois.edu

Table 3: Biocatalytic Strategies for Haloalkane Synthesis and Derivatization

| Biocatalytic Strategy | Enzyme Class | Description of Mechanism | Potential Application for this compound | Source(s) |

| Asymmetric C-H Halogenation | Halogenases (e.g., Flavin-dependent) | Direct, selective installation of a halogen atom onto a prochiral C-H bond. | Direct synthesis of a specific stereoisomer of this compound from 2,4-dimethylpentane. | nih.govresearchgate.net |

| Kinetic Resolution | Haloalkane Dehalogenases | Enantioselective hydrolysis of one enantiomer from a racemic haloalkane mixture, leaving the other enantiomer unreacted. | Separation of a racemic mixture of this compound to obtain a single enantiomer. | researchgate.net |

| Precursor Synthesis | Lipases / Esterases | Asymmetric acylation or hydrolysis to resolve racemic alcohols or desymmetrize meso-diols. | Enantioselective synthesis of chiral 2,4-dimethylpentane-1,5-diol, a direct precursor for chiral this compound. | researchgate.net |

| Chemoenzymatic Cascade | Halogenases + Metal Catalysts | Enzymatic halogenation to create a reactive handle, followed by a chemical cross-coupling reaction (e.g., Suzuki). | Synthesis of advanced derivatives starting from this compound or its precursors. | acs.orgillinois.edu |

| Enzymatic Alkylation | Halide Methyltransferases (Engineered) | Transfer of an alkyl group from a simple haloalkane to a substrate via an enzymatically generated cofactor. | Use of this compound as an alkylating agent in highly selective biocatalytic C-N bond formations. | nih.govresearchgate.net |

Advanced Reaction Chemistry and Mechanistic Exploration of 1 Chloro 2,4 Dimethylpentane

Nucleophilic Substitution Reactions (SN1 and SN2)

Nucleophilic substitution reactions involve the replacement of a leaving group (in this case, the chloride ion) by a nucleophile. The two primary mechanisms for this transformation are the SN1 (unimolecular nucleophilic substitution) and SN2 (bimolecular nucleophilic substitution) pathways. chemicalnote.com The structure of 1-Chloro-2,4-dimethylpentane—a primary halide—would typically suggest a preference for the SN2 mechanism. wpmucdn.com However, the substantial steric bulk resulting from the methyl groups on carbons 2 and 4 significantly impedes the requisite backside attack for an SN2 reaction. chemicalnote.com Conversely, the SN1 mechanism is disfavored due to the high instability of the primary carbocation that would need to form in the rate-determining step. masterorganicchemistry.comyoutube.com

The competition between SN1 and SN2 pathways is governed by kinetic and thermodynamic factors. The rate of an SN2 reaction is dependent on the concentrations of both the alkyl halide and the nucleophile, exhibiting second-order kinetics. libretexts.org For this compound, the rate constant for the SN2 pathway is expected to be exceptionally low due to high steric hindrance, which raises the activation energy of the single, concerted transition state. chemicalnote.comlibretexts.org

The SN1 reaction proceeds through a stepwise mechanism, with the slow, rate-determining step being the unimolecular formation of a carbocation. youtube.com The reaction rate is therefore dependent only on the concentration of the alkyl halide (first-order kinetics). youtube.com The formation of a primary carbocation from this compound is a high-energy process, making the SN1 pathway kinetically unfavorable under most conditions. While a subsequent 1,2-hydride shift could form a more stable tertiary carbocation, the initial energy barrier remains prohibitively high.

| Parameter | SN2 Pathway | SN1 Pathway | Applicability to this compound |

| Reaction Rate Law | Rate = k[RX][Nu⁻] libretexts.org | Rate = k[RX] youtube.com | The SN2 pathway is plausible but extremely slow. The SN1 pathway is kinetically disfavored. |

| Molecularity | Bimolecular libretexts.org | Unimolecular libretexts.org | Two species (substrate and nucleophile) are required for the SN2 transition state. |

| Mechanism | Single concerted step youtube.com | Multi-step with carbocation intermediate youtube.com | A single, high-energy transition state for SN2; a high-energy primary carbocation intermediate for SN1. |

| Steric Hindrance Effect | Highly sensitive; increased hindrance drastically reduces the rate chemicalnote.com | Less sensitive to steric hindrance in the substrate; favors more substituted halides that form stable carbocations masterorganicchemistry.com | Significant steric hindrance from β- and γ-methyl groups severely retards the SN2 rate. |

Stereochemistry provides a definitive signature for each substitution mechanism. The SN2 reaction proceeds via a backside attack, where the nucleophile approaches the electrophilic carbon from the side opposite the leaving group. This geometry of attack leads to a predictable and complete inversion of the stereochemical configuration at the reaction center, a phenomenon known as Walden inversion. wpmucdn.comualberta.ca

In contrast, the SN1 mechanism involves the formation of a planar, achiral carbocation intermediate. chemicalnote.com The nucleophile can then attack this intermediate from either face with nearly equal probability. This results in a mixture of products corresponding to both retention and inversion of the original configuration, leading to racemization. masterorganicchemistry.com

For this compound, the carbon atom bonded to the chlorine is not a stereocenter. However, if a reaction were to occur via the SN2 pathway, it would still proceed through a transition state mandating backside attack. If the reaction were forced down an SN1 pathway, the resulting primary carbocation would be planar before any potential rearrangement.

The outcome of a substitution reaction is heavily influenced by the nature of the nucleophile and the solvent.

Nucleophiles : SN2 reactions are favored by strong, unhindered nucleophiles. wpmucdn.com The rate of reaction is directly proportional to the nucleophile's concentration and intrinsic strength. libretexts.org SN1 reactions, on the other hand, are largely independent of the nucleophile's strength, as the nucleophile only participates after the rate-determining step. Thus, weak nucleophiles often favor SN1 reactions. wpmucdn.commasterorganicchemistry.com

Solvents : Polar aprotic solvents (e.g., acetone (B3395972), DMSO) are ideal for SN2 reactions. askfilo.com They can solvate the counter-ion of the nucleophile but leave the nucleophilic anion relatively "bare," enhancing its reactivity. Polar protic solvents (e.g., water, methanol, ethanol) hinder SN2 reactions by forming a solvent cage around the nucleophile through hydrogen bonding. libretexts.orglibretexts.org These same polar protic solvents are excellent for SN1 reactions, as they effectively stabilize both the carbocation intermediate and the leaving group, lowering the activation energy for the ionization step. wpmucdn.com

For this compound, any successful substitution attempt via an SN2 mechanism would necessitate a strong, unhindered nucleophile in a polar aprotic solvent to maximize the reaction rate.

| Condition | Favors SN2 Reaction | Favors SN1 Reaction | Expected Outcome for this compound |

| Nucleophile Strength | Strong (e.g., I⁻, RS⁻, CN⁻) wpmucdn.com | Weak (e.g., H₂O, ROH) wpmucdn.com | A strong nucleophile is required for the slow SN2 reaction to proceed at an observable rate. |

| Solvent Type | Polar Aprotic (e.g., Acetone, DMSO) askfilo.com | Polar Protic (e.g., Water, Ethanol) wpmucdn.com | A polar aprotic solvent would be necessary to enhance nucleophilicity for an SN2 reaction. |

Elimination Reactions (E1, E2, and E1cB Mechanisms)

Elimination reactions, which result in the formation of an alkene, are significant competing pathways for alkyl halides, particularly under basic conditions. byjus.com For this compound, elimination via the E2 (bimolecular elimination) mechanism is a highly probable outcome, especially in the presence of a strong base. libretexts.org The E1 (unimolecular elimination) pathway is unlikely due to the instability of the requisite primary carbocation. libretexts.org

Regioselectivity in elimination reactions determines the position of the double bond in the alkene product when multiple constitutional isomers can be formed. chemistrysteps.com This is dictated by two guiding principles:

Zaitsev's Rule : Predicts the formation of the more substituted (and thus more thermodynamically stable) alkene as the major product. This outcome is favored by small, strong bases like sodium ethoxide. jove.com

Hofmann's Rule : Predicts the formation of the less substituted alkene as the major product. This is favored when using a sterically bulky base, such as potassium tert-butoxide, which preferentially abstracts the more sterically accessible proton. chemistrysteps.comlibretexts.org

In the case of this compound undergoing an E2 reaction, there is only one type of β-hydrogen—the one located on carbon-2. The abstraction of this proton can lead to only one possible alkene product: 2,4-dimethylpent-1-ene . Therefore, the concepts of Zaitsev and Hofmann regioselectivity are not applicable to the E2 elimination of this specific substrate, as there is no competition between the formation of different regioisomers.

However, in a hypothetical E1 reaction, the initial formation of a primary carbocation at C-1 would be followed by a rapid 1,2-hydride shift to form a more stable tertiary carbocation at C-2. Elimination from this rearranged intermediate could then yield two products: the trisubstituted 2,4-dimethylpent-2-ene (Zaitsev product) and the disubstituted 2,4-dimethylpent-1-ene (Hofmann-type product). According to Zaitsev's rule, the more stable 2,4-dimethylpent-2-ene would be the major product. chemistrysteps.com

| Rule | Favored Conditions | Product |

| Zaitsev's Rule | Small, strong base (e.g., CH₃CH₂O⁻) chemistrysteps.com | More substituted, more stable alkene jove.com |

| Hofmann's Rule | Bulky, strong base (e.g., (CH₃)₃CO⁻) chemistrysteps.com | Less substituted, less stable alkene libretexts.org |

The E2 reaction is stereospecific, meaning that the stereochemistry of the reactant determines the stereochemistry of the product. This is due to a strict geometric requirement for the transition state: the β-hydrogen and the leaving group must be in an anti-periplanar conformation. libretexts.orgchemistrysteps.com This alignment allows for the smooth overlap of the C-H and C-Cl orbitals to form the new π-bond in the developing alkene. jove.com

For this compound, the single bond between C-1 and C-2 can freely rotate to achieve the necessary anti-periplanar arrangement of the β-hydrogen and the chlorine atom. The resulting product, 2,4-dimethylpent-1-ene, does not possess stereoisomers (E/Z isomers). Therefore, while the E2 mechanism is inherently stereospecific, this specificity does not manifest in the formation of a particular stereoisomer in this case.

Radical and Carbocation Chemistry

Rearrangement Reactions Involving Carbocation Intermediates

The formation of a carbocation upon the departure of the chloride ion from this compound initiates a cascade of potential rearrangement reactions. These rearrangements are primarily driven by the thermodynamic imperative to achieve a more stable carbocationic state. The stability of carbocations follows the general trend: tertiary > secondary > primary, a principle governed by hyperconjugation and inductive effects.

Initially, the loss of the chloride ion from this compound generates a primary carbocation, the 2,4-dimethylpentyl cation. This primary carbocation is highly unstable and readily undergoes rearrangement to form more stable secondary or tertiary carbocations. The principal mechanisms for these rearrangements are 1,2-hydride shifts and 1,2-methyl shifts, which are specific types of Wagner-Meerwein rearrangements. rsc.orglibretexts.orgresearchgate.net

A 1,2-hydride shift involves the migration of a hydrogen atom with its bonding pair of electrons to an adjacent carbocationic center. In the case of the 2,4-dimethylpentyl cation, a 1,2-hydride shift from the tertiary carbon at position 2 to the primary carbon at position 1 would result in the formation of a more stable tertiary carbocation.

Alternatively, a 1,2-methyl shift, the migration of a methyl group with its bonding electrons, can also occur. This is particularly relevant when a quaternary carbon is adjacent to the carbocationic center. While not directly applicable to the initial primary carbocation, subsequent rearrangements could involve methyl shifts.

The sequence of these rearrangements can be predicted by considering the relative stabilities of the potential carbocation intermediates. For the 2,4-dimethylpentyl cation, the following pathway is plausible:

Formation of the Primary Carbocation: CH₃-CH(CH₃)-CH₂-CH(CH₃)-CH₂Cl → CH₃-CH(CH₃)-CH₂-CH(CH₃)-CH₂⁺ + Cl⁻ (Unstable primary carbocation)

1,2-Hydride Shift: The hydrogen atom on the adjacent tertiary carbon (C-2) migrates to the primary carbocationic center (C-1). CH₃-CH(CH₃)-CH₂-CH(CH₃)-CH₂⁺ → CH₃-C⁺(CH₃)-CH₂-CH(CH₃)-CH₃ (More stable tertiary carbocation)

This tertiary carbocation is significantly more stable than the initial primary carbocation and is therefore the predominant intermediate. Further rearrangements from this tertiary carbocation are less likely as they would not lead to a more stable species. The final product of a substitution reaction would therefore be derived from this rearranged tertiary carbocation.

| Intermediate | Carbocation Type | Relative Stability | Plausible Rearrangement | Resulting Carbocation |

| 2,4-Dimethylpentyl cation | Primary | Low | 1,2-Hydride Shift | 2,4-Dimethyl-2-pentyl cation |

| 2,4-Dimethyl-2-pentyl cation | Tertiary | High | - | - |

Functionalization Reactions beyond Substitution and Elimination

Beyond the classical substitution and elimination reactions, this compound can be a substrate for more advanced functionalization reactions, including selective C-H activation and the cyclization of its derivatives. These reactions offer powerful strategies for the synthesis of more complex molecular architectures.

Selective C-H Activation and Functionalization

The direct functionalization of carbon-hydrogen (C-H) bonds is a frontier in organic synthesis, offering a more atom-economical approach to creating new chemical bonds. In this compound, there are several distinct types of C-H bonds: primary (methyl groups), secondary (methylene group), and tertiary (methine groups). The selective activation of one of these C-H bonds over others is a significant challenge.

Transition metal catalysis, particularly with palladium, rhodium, and iron, has emerged as a powerful tool for C-H activation. The regioselectivity of these reactions is often dictated by the catalyst, ligands, and the electronic and steric environment of the C-H bonds within the substrate.

Palladium-catalyzed C-H activation often proceeds via a concerted metalation-deprotonation pathway. In the absence of a directing group, the selectivity can be influenced by steric factors, often favoring the activation of less hindered primary C-H bonds.

Rhodium and iron catalysts can also exhibit high selectivity. For instance, certain rhodium catalysts are known to favor insertion into secondary C-H bonds, while some iron-based systems can selectively functionalize tertiary C-H bonds.

For this compound, the presence of the chloro-substituent can influence the reactivity. The electron-withdrawing nature of the chlorine atom can have a modest effect on the acidity of adjacent C-H bonds, but steric factors are generally more dominant in directing C-H activation in such aliphatic systems.

A hypothetical study on the C-H arylation of this compound using different catalytic systems could yield the following selectivities:

| Catalyst System | Major Functionalization Site | Rationale |

| Pd(OAc)₂ / P(t-Bu)₃ | Primary C-H (Methyl) | Steric preference for the least hindered C-H bonds. |

| Rh₂(esp)₂ | Secondary C-H (Methylene) | Known preference of rhodium catalysts for secondary C-H insertion. |

| Fe(Porphyrin)Cl | Tertiary C-H (Methine) | Radical-based mechanism favoring the most stable tertiary radical intermediate. |

These selective functionalizations would lead to a range of valuable products, demonstrating the potential of C-H activation in diversifying the chemistry of this compound.

Cyclization and Rearrangement of this compound Derivatives

Derivatives of this compound can undergo intramolecular cyclization reactions to form cyclic compounds, particularly five- and six-membered rings. These transformations can be promoted by various methods, including those involving carbocationic or radical intermediates.

For instance, a derivative of this compound containing a nucleophilic moiety at an appropriate position can undergo intramolecular substitution to form a cyclic product. Consider a hypothetical derivative, 6-chloro-3,5-dimethylhexan-1-ol. Under basic conditions, the alkoxide generated from the hydroxyl group can act as an intramolecular nucleophile, attacking the carbon bearing the chlorine atom to form a substituted tetrahydrofuran.

Alternatively, radical cyclizations offer a powerful method for ring formation. wikipedia.org Treatment of an unsaturated derivative of this compound with a radical initiator can lead to the formation of a carbon-centered radical that can then add to the double bond in an intramolecular fashion. For example, a derivative such as 1-chloro-2,4-dimethylhept-6-ene could undergo a radical-mediated cyclization to form a substituted cyclopentane. The regioselectivity of the cyclization (5-exo vs. 6-endo) is governed by Baldwin's rules, with the 5-exo cyclization generally being favored.

Carbocation-mediated cyclizations are also plausible. nih.gov Treatment of an unsaturated alcohol derivative of 2,4-dimethylpentane (B89610) with a strong acid could generate a carbocation that is then trapped by the double bond to form a cyclic carbocation, which can then be quenched to yield a cyclic alcohol.

The table below summarizes some hypothetical cyclization reactions of this compound derivatives:

| Derivative | Reaction Type | Reagents | Major Product |

| 6-chloro-3,5-dimethylhexan-1-ol | Intramolecular Williamson Ether Synthesis | NaH | 2-(1,3-dimethylbutyl)tetrahydrofuran |

| 1-chloro-2,4-dimethylhept-6-ene | Radical Cyclization | Bu₃SnH, AIBN | 1-(chloromethyl)-1,3-dimethyl-2-methylcyclopentane |

| 3,5-dimethylhex-5-en-1-ol | Acid-catalyzed Cyclization | H₂SO₄ | 1,1,3-trimethylcyclopentanol |

Cutting Edge Spectroscopic and Chromatographic Methodologies in Research on 1 Chloro 2,4 Dimethylpentane

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For 1-Chloro-2,4-dimethylpentane, which is asymmetric, NMR provides detailed insight into its unique atomic environments. askfilo.com The molecule is expected to exhibit seven distinct signals in both its ¹H and ¹³C NMR spectra, corresponding to the seven chemically non-equivalent carbon atoms and proton environments. askfilo.com

Dynamic NMR for Conformational Analysis and Energy Barriers

Molecules like this compound are not static; they undergo rapid conformational changes at room temperature, primarily through rotation around their carbon-carbon single bonds. libretexts.org Dynamic NMR (DNMR) is a powerful technique used to study these processes.

By recording NMR spectra at various temperatures, researchers can observe changes in the appearance of the signals. At low temperatures, the rotation around bonds is slow on the NMR timescale, and separate signals for different stable conformers (rotamers) may be observed. As the temperature increases, the rate of interconversion between conformers increases. When the rate becomes fast enough, the distinct signals for the conformers broaden and eventually coalesce into a single, time-averaged signal.

By analyzing the line shapes of the NMR signals at different temperatures, it is possible to calculate the rate of the conformational exchange. From this, the activation energy barrier (ΔG‡) for the rotation can be determined. For halogenated alkanes, these barriers are influenced by steric hindrance and electronic interactions. youtube.comacs.org For this compound, DNMR could be used to quantify the energy barriers for rotation around the C1-C2, C2-C3, and C3-C4 bonds, providing fundamental data on its conformational landscape. researchgate.net

Solid-State NMR for Crystalline Forms (if applicable to derivatives)

While solution-state NMR is used for molecules in liquid form, solid-state NMR (ssNMR) provides structural information on solid materials. wikipedia.org In the solid state, molecules are fixed in position, so anisotropic (orientation-dependent) interactions that are averaged out in solution become apparent, leading to very broad signals. libretexts.orgemory.edu

Techniques like Magic Angle Spinning (MAS) are employed to narrow these signals and obtain high-resolution spectra. libretexts.orgemory.edu Although no specific ssNMR studies on this compound have been reported, this technique would be highly valuable for studying any crystalline derivatives. It could provide information on the precise molecular conformation adopted in the crystal lattice, intermolecular interactions, and polymorphism.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. ksu.edu.sacardiff.ac.uk These techniques are complementary and provide a characteristic "fingerprint" of a molecule, allowing for the identification of functional groups and providing insights into molecular structure.

Diagnostic Bands for C-Cl Bonds and Alkyl Moieties

The IR and Raman spectra of this compound are dominated by vibrations associated with its alkyl framework and the carbon-chlorine bond.

C-H Vibrations: The stretching vibrations of the C-H bonds in the methyl (CH₃) and methylene (B1212753) (CH₂) groups typically appear as strong absorptions in the 2850-3000 cm⁻¹ region of the IR spectrum. docbrown.info C-H bending vibrations for these groups are found in the 1365-1480 cm⁻¹ region. docbrown.info

C-Cl Vibrations: The carbon-chlorine (C-Cl) stretching vibration is a key diagnostic band for alkyl halides. For primary alkyl chlorides like this compound, this band is typically observed in the 850-550 cm⁻¹ range in the IR spectrum. libretexts.orglibretexts.org The exact position of this band can be influenced by the local conformation of the molecule. umich.edu

-CH₂Cl Wagging: A C-H wagging vibration specific to the -CH₂X group (where X is a halogen) is often seen between 1300 and 1150 cm⁻¹. libretexts.orglibretexts.org

The following table summarizes the expected characteristic vibrational bands for this compound.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

| C-H Stretch | -CH₃, -CH₂, -CH | 2850 - 3000 |

| C-H Bend/Deformation | -CH₃, -CH₂ | 1365 - 1480 |

| C-H Wag | -CH₂Cl | 1150 - 1300 |

| C-Cl Stretch | -C-Cl | 550 - 850 |

Conformational Studies via Vibrational Signatures

Just as DNMR can probe conformational dynamics, vibrational spectroscopy can also provide valuable information about the conformational isomers of a molecule. Different conformers of this compound will have slightly different vibrational frequencies because the forces between the atoms change with their spatial arrangement. researchgate.net

This is particularly evident in the "fingerprint region" of the IR spectrum (below 1500 cm⁻¹), where complex skeletal vibrations and the C-Cl stretch are located. docbrown.info By comparing experimental spectra with spectra calculated for different possible conformers using computational methods (like Density Functional Theory), it is possible to identify which conformers are present in a sample and even estimate their relative populations. nih.gov For instance, the C-Cl stretching frequency in alkyl chlorides is known to be sensitive to whether a hydrogen or a carbon atom is in a trans position to the chlorine atom across the adjacent C-C bond. umich.edu This sensitivity allows vibrational spectroscopy to serve as a powerful tool for detailed conformational analysis. nih.gov

Mass Spectrometry (MS) in Mechanistic and Product Elucidation

Mass spectrometry serves as a cornerstone in the analysis of this compound, providing detailed information on its molecular weight, elemental composition, and structural features through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for unequivocally determining the elemental composition of a molecule by measuring its mass with extremely high accuracy. For this compound, HRMS can distinguish its molecular formula, C₇H₁₅Cl, from other potential formulas that have the same nominal mass. The theoretical exact mass of the molecular ion [C₇H₁₅³⁵Cl]⁺ is calculated using the masses of the most abundant isotopes. An experimentally measured mass that is very close to this theoretical value, typically within a few parts per million (ppm), confirms the elemental formula.

Table 1: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₁₅Cl |

| Theoretical Exact Mass ([M]⁺ for ³⁵Cl) | 134.08623 Da |

| Hypothetical Measured Mass | 134.08651 Da |

This interactive table illustrates the high precision of HRMS in confirming the elemental composition.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) is employed to investigate the structure of ions by inducing their fragmentation and analyzing the resulting fragment ions. In an MS/MS experiment, the molecular ion of this compound ([C₇H₁₅Cl]⁺) is first isolated. This precursor ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, structurally significant product ions.

The fragmentation of halogenated alkanes is often initiated by the cleavage of the carbon-halogen bond or carbon-carbon bonds, particularly at branching points. Analysis of the fragmentation pattern provides insights into the molecule's connectivity.

Key Fragmentation Pathways for this compound:

Loss of a chlorine radical (•Cl): This results in the formation of a heptyl cation [C₇H₁₅]⁺ at a mass-to-charge ratio (m/z) of 99.

Cleavage adjacent to the chlorine atom: The loss of a chloromethyl radical (•CH₂Cl) can lead to the formation of a [C₆H₁₃]⁺ ion with an m/z of 85.

Cleavage at the isopropyl group: A common fragmentation involves the loss of an isopropyl radical (•C₃H₇), leading to a stable secondary carbocation [C₄H₈Cl]⁺ at m/z 91.

Formation of a propyl cation: Cleavage can also result in the formation of a propyl cation [C₃H₇]⁺ (m/z 43) or an isobutyl cation [C₄H₉]⁺ (m/z 57), which are often prominent peaks in the mass spectra of branched alkanes.

Table 2: Predicted MS/MS Fragmentation of this compound ([C₇H₁₅Cl]⁺)

| Precursor Ion (m/z) | Product Ion | Neutral Loss | Proposed Structure of Product Ion |

|---|---|---|---|

| 134/136 | 99 | •Cl | (CH₃)₂CHCH₂CH(CH₃)CH₂⁺ |

| 134/136 | 85 | •CH₂Cl | (CH₃)₂CHCH₂CH⁺(CH₃) |

This interactive table details the expected fragmentation patterns, aiding in structural confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideal for analyzing volatile compounds like this compound. In a typical GC-MS analysis, a sample is injected into the GC, where its components are separated based on their boiling points and interactions with the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, which generates a mass spectrum that can be used for identification.

GC-MS is crucial for assessing the purity of this compound by detecting and identifying any impurities, such as starting materials, byproducts, or isomeric variants. The retention time from the chromatogram provides one level of identification, while the mass spectrum offers definitive structural information.

Table 3: Illustrative GC-MS Data for a Synthetic Mixture Containing this compound

| Peak No. | Retention Time (min) | Identified Compound | Key Mass Fragments (m/z) |

|---|---|---|---|

| 1 | 5.8 | 2,4-Dimethyl-1-pentene | 41, 56, 70, 84 |

| 2 | 8.2 | This compound | 43, 57, 91, 99 |

This interactive table presents hypothetical GC-MS results, demonstrating its utility in separating and identifying components in a mixture.

Advanced Chromatographic Separation Techniques

Chromatography is essential for the isolation and purification of this compound, particularly for separating it from its isomers and resolving its enantiomers.

Chiral Chromatography for Enantiomeric Resolution and Purity

This compound possesses a chiral center at the second carbon atom, meaning it exists as a pair of enantiomers (R and S forms). Enantiomers often exhibit different biological activities, making their separation and quantification essential. Chiral chromatography is the primary method for resolving these enantiomers.

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly effective for this type of separation. The resolution of the enantiomers allows for the determination of enantiomeric excess (ee) or enantiomeric purity.

Table 4: Hypothetical Chiral HPLC Separation of this compound Enantiomers

| Parameter | Value |

|---|---|

| Chiral Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) |

| Mobile Phase | n-Hexane / 2-Propanol (99:1) |

| Retention Time (Enantiomer 1) | 10.4 min |

| Retention Time (Enantiomer 2) | 11.9 min |

This interactive table outlines typical conditions and results for the chiral separation of enantiomers.

Preparative Chromatography for Isomer Isolation

When larger quantities of a pure isomer are needed for further study, preparative chromatography is employed. This technique is a scaled-up version of analytical chromatography, designed to isolate and purify compounds rather than just detect and quantify them. To separate constitutional isomers like this compound from 2-Chloro-2,4-dimethylpentane, a preparative liquid chromatography (prep-LC) or preparative gas chromatography (prep-GC) system can be used.

Compared to analytical chromatography, preparative methods use larger columns, higher flow rates, and larger injection volumes to maximize throughput. The goal is to obtain a sufficient amount of the desired isomer with high purity by collecting the fraction corresponding to its elution time.

Table 5: Comparison of Analytical and Preparative LC Parameters for Isomer Isolation

| Parameter | Analytical HPLC | Preparative HPLC |

|---|---|---|

| Column Internal Diameter | 4.6 mm | >20 mm |

| Stationary Phase Particle Size | 3-5 µm | 5-10 µm |

| Flow Rate | 0.5-2.0 mL/min | 20-100 mL/min |

This interactive table compares the scales of analytical and preparative chromatography, highlighting the requirements for isolation.

Computational and Theoretical Investigations of 1 Chloro 2,4 Dimethylpentane

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. For a molecule like 1-chloro-2,4-dimethylpentane, these methods can elucidate its geometry, stability, and electronic characteristics with a high degree of accuracy.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. This approach offers a balance between computational cost and accuracy, making it suitable for studying molecules of the size of this compound.

DFT calculations can be employed to optimize the molecular geometry of this compound, predicting bond lengths, bond angles, and dihedral angles. For instance, a typical DFT calculation using a functional like B3LYP with a basis set such as 6-31G* would provide the equilibrium geometry of the molecule. These calculations would likely show a tetrahedral geometry around the sp³ hybridized carbon atoms and predict the C-Cl bond length to be in the typical range for chloroalkanes.

Furthermore, DFT is used to calculate various electronic properties. The distribution of electron density can reveal the polarity of bonds, with the C-Cl bond exhibiting significant polarization due to the electronegativity of the chlorine atom. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can also be determined, providing insights into the molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability.

Below is a hypothetical table of optimized geometric parameters for this compound, as would be obtained from a DFT calculation.

| Parameter | Predicted Value |

| C-Cl Bond Length | ~1.8 Å |

| C-C Bond Lengths | ~1.54 Å |

| C-H Bond Lengths | ~1.09 Å |

| C-C-C Bond Angles | ~109.5° |

| Cl-C-H Bond Angles | ~109.5° |

Note: The data in this table is illustrative and based on typical values for similar chloroalkanes.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate results, though often at a higher computational cost than DFT.

Charge distribution analysis, often performed using methods like Natural Bond Orbital (NBO) analysis, can provide a detailed picture of how electron density is distributed among the atoms. This would quantify the partial negative charge on the chlorine atom and the corresponding partial positive charges on the adjacent carbon and other atoms in the molecule.

The following table presents hypothetical results from an ab initio calculation for this compound.

| Property | Predicted Value |

| Total Electronic Energy | Varies with method and basis set |

| Dipole Moment | ~2.0 D |

| Partial Charge on Cl | ~ -0.3 e |

| Partial Charge on C1 | ~ +0.15 e |

Note: The data in this table is illustrative and based on general principles and data for analogous molecules.

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions. By locating and characterizing transition states, which are the energy maxima along a reaction pathway, chemists can understand the feasibility and kinetics of a reaction.

For this compound, a primary alkyl halide, a common reaction is nucleophilic substitution (S_N2). Computational methods can be used to model the approach of a nucleophile to the carbon atom bonded to the chlorine. The transition state for this reaction would feature a partially formed bond with the nucleophile and a partially broken C-Cl bond. DFT and ab initio methods can calculate the geometry and energy of this transition state. The energy difference between the reactants and the transition state gives the activation energy, a critical parameter for determining the reaction rate.

Elimination reactions (E2) are also possible, particularly with a strong, sterically hindered base. Computational studies can map out the potential energy surface for the concerted removal of a proton and the chloride ion, identifying the transition state and predicting the activation energy for this pathway as well.

Conformational Analysis and Molecular Modeling

The flexibility of the carbon-carbon single bonds in this compound allows it to adopt various spatial arrangements, known as conformations. Conformational analysis aims to identify the most stable conformations and the energy barriers between them.

A potential energy surface (PES) scan is a computational technique where the energy of the molecule is calculated as a function of one or more geometric parameters, such as a dihedral angle. By systematically rotating around the C-C bonds of this compound and calculating the energy at each step, a conformational energy profile can be generated.

This profile would reveal the various staggered and eclipsed conformations. The staggered conformations are expected to be energy minima (stable conformers), while the eclipsed conformations correspond to energy maxima (transition states for rotation). Due to steric hindrance between the bulky isobutyl and methyl groups, as well as the chlorine atom, some staggered conformations will be more stable than others. The most stable conformer, the global minimum on the potential energy surface, would likely have the largest groups positioned to minimize steric interactions.

While quantum chemical methods are highly accurate, they can be computationally expensive for large systems or long-timescale simulations. Molecular mechanics, which uses a simplified, classical mechanics-based model called a force field, offers a more efficient alternative.

A specific force field could be developed or parameterized for this compound. This would involve defining parameters for bond stretching, angle bending, torsional potentials, and non-bonded interactions (van der Waals and electrostatic) that accurately reproduce experimental data or high-level quantum chemical calculations for this or similar molecules.

Once a reliable force field is established, molecular dynamics (MD) simulations can be performed. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its dynamic behavior over time. An MD simulation of this compound in a solvent, for example, could provide insights into its solvation structure, diffusion properties, and the timescales of conformational changes. These simulations are crucial for understanding the behavior of the molecule in a more realistic, condensed-phase environment.

Solvent Effects on Conformational Preferences

The three-dimensional structure of a flexible molecule like this compound is not static but exists as an equilibrium of different conformers. The relative stability of these conformers can be significantly influenced by the surrounding solvent environment. frontiersin.org Computational models are essential for understanding these solvent-solute interactions and predicting the most probable conformations in different media.

Theoretical studies on model peptoids and other flexible molecules have demonstrated that solvent can alter conformational preferences. nih.gov For this compound, the rotation around the C-C single bonds gives rise to various staggered conformations. In the gas phase, the conformational preferences are dictated primarily by intramolecular forces, such as steric hindrance between the bulky isobutyl group, the methyl group, and the chlorine atom.

The Polarizable Continuum Model (PCM) is a widely used computational method to simulate solvent effects. nih.gov In this approach, the solvent is treated as a continuous medium with a specific dielectric constant, which surrounds the solute molecule placed in a cavity. This method allows for the calculation of the solvation free energy, providing a quantitative measure of how the solvent stabilizes a particular conformer. For this compound, PCM calculations would likely show a shift in the conformational equilibrium towards more polar conformers in solvents of increasing dielectric constant, such as moving from hexane to acetone (B3395972) or dimethyl sulfoxide (DMSO).

| Solvent | Dielectric Constant (ε) | Expected Effect on this compound Conformers |

|---|---|---|

| Gas Phase | 1 | Preferences determined by intramolecular steric and electronic effects. |

| Hexane (Nonpolar) | ~1.9 | Minimal deviation from gas-phase conformational preferences. |

| Chloroform (Polar Aprotic) | ~4.8 | Moderate stabilization of conformers with a higher net dipole moment. |

| Ethanol (Polar Protic) | ~24.5 | Significant stabilization of more polar conformers. |

| Dimethyl Sulfoxide (DMSO) (Polar Aprotic) | ~47 | Strong stabilization of the most polar conformers, potentially altering the dominant conformation compared to the gas phase. |

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting spectroscopic data, which can aid in the identification and structural elucidation of molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure determination. Theoretical calculations can predict ¹H and ¹³C NMR spectra with increasing accuracy, providing a powerful complement to experimental data. nmrdb.org The standard workflow for predicting NMR spectra for a molecule like this compound involves several steps.

First, a thorough conformational search is performed to identify all low-energy conformers of the molecule. The geometry of each of these conformers is then optimized, typically using Density Functional Theory (DFT) methods such as B3LYP-D3 with a basis set like 6-31G(d). github.io Following optimization, NMR shielding constants are calculated for each conformer. More specialized functionals, such as WP04, have been developed specifically for predicting ¹H chemical shifts with high accuracy. github.io Solvent effects are crucial for accurate predictions and are often included using the PCM model. github.io

Below is a table of hypothetical predicted NMR parameters for this compound, based on established computational methods and typical chemical shift ranges.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| C1 (-CH₂Cl) | ~3.4 - 3.6 | ~45 - 50 | Deshielded due to the adjacent chlorine atom. |

| C2 (-CH-) | ~1.8 - 2.0 | ~30 - 35 | Alkyl methine proton. |

| C2-Methyl (-CH₃) | ~0.9 - 1.1 | ~18 - 22 | Methyl group attached to a methine. |

| C3 (-CH₂-) | ~1.2 - 1.4 | ~40 - 45 | Alkyl methylene (B1212753) protons. |

| C4 (-CH-) | ~1.5 - 1.7 | ~25 - 30 | Alkyl methine proton. |

| C4-Methyls (-CH₃)₂ | ~0.8 - 0.9 | ~22 - 25 | Two magnetically equivalent methyl groups. |

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups and fingerprint region of a molecule. DFT calculations are routinely used to compute harmonic vibrational frequencies. nih.gov These theoretical calculations produce a set of vibrational modes and their corresponding frequencies and intensities, which can be used to generate a simulated spectrum.

For a molecule like this compound, DFT calculations using a functional like B3LYP with a basis set such as 6-311+G** would be appropriate. nih.gov It is a known issue that calculated harmonic frequencies are often systematically higher than experimental frequencies. To correct for this, the calculated frequencies are typically scaled by an empirical scaling factor to achieve better agreement with experimental data. nih.gov

The analysis of the calculated vibrational modes allows for a detailed assignment of the absorption bands in the experimental IR and Raman spectra. lmaleidykla.ltmdpi.com This is particularly useful for complex molecules where many vibrations overlap.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| C-H (Alkyl) | Stretching | 2850 - 3000 |

| -CH₂- | Scissoring (Bending) | ~1465 |

| -CH₃ | Asymmetric/Symmetric Bending | 1375 - 1450 |

| C-Cl | Stretching | 600 - 800 |

Quantitative Structure-Reactivity/Property Relationships (QSRR/QSPR)

QSRR and QSPR models are statistical tools that correlate the chemical structure of compounds with their reactivity or physical properties, respectively. These models rely on molecular descriptors, which are numerical values derived from the theoretical structure of a molecule.

For alkyl halides, QSRR models are often developed to predict their reactivity in various chemical processes, such as nucleophilic substitution or reductive dehalogenation. nih.gov The development of these models requires the calculation of relevant molecular descriptors that capture the electronic and steric features of the molecules. nih.govresearchgate.net

Commonly used descriptors for alkyl halide reactivity include:

Electronic Descriptors : These describe the electronic characteristics of the molecule.

Energy of the Lowest Unoccupied Molecular Orbital (E_LUMO) : A lower LUMO energy generally indicates a molecule is a better electron acceptor, which can correlate with higher reactivity in reactions involving nucleophilic attack or electron transfer. researchgate.net

One-Electron Reduction Potential : This descriptor is particularly relevant for predicting rates of reductive dehalogenation. nih.gov

Partial Atomic Charges : The charge on the carbon atom bonded to the halogen (the α-carbon) indicates its electrophilicity. openochem.org

Thermodynamic Descriptors :

Carbon-Halogen Bond Dissociation Energy (BDE) : This value reflects the strength of the C-X bond. A lower BDE often correlates with higher reactivity in reactions where this bond is broken. nih.gov

Topological and Steric Descriptors : These describe the size, shape, and branching of the molecule. Steric hindrance is a critical factor in determining the rates of substitution reactions for alkyl halides. msu.edulibretexts.org

| Descriptor Type | Example Descriptor | Relevance to this compound Reactivity |

|---|---|---|

| Electronic | E_LUMO | Indicates the susceptibility of the C-Cl bond to nucleophilic attack. |

| Thermodynamic | C-Cl Bond Dissociation Energy | Relates to the energy required to break the C-Cl bond, a key step in many reactions. |

| Steric | Topological Branching Indices | Quantifies the steric hindrance around the reaction center caused by the methyl groups at C2 and C4. |

Computational chemistry allows for the direct modeling of reaction pathways and the calculation of activation energies, which are key determinants of reaction rates. For alkyl halides like this compound, the primary competing reactions are nucleophilic substitution (Sₙ2 and Sₙ1) and elimination (E2 and E1).

High-level electronic structure calculations can be employed to map the potential energy surface for these reactions. researchgate.netacs.org By locating the transition state structures and calculating their energies relative to the reactants, one can determine the activation barrier (ΔG‡). A lower activation barrier corresponds to a faster reaction rate.

The structure of this compound is a primary alkyl chloride. Primary alkyl halides typically favor the Sₙ2 mechanism for substitution. However, the presence of a methyl group at the β-carbon (C2) introduces steric hindrance that can slow the rate of Sₙ2 reactions. msu.edulibretexts.org This steric bulk also increases the likelihood of the competing E2 elimination reaction, especially when a strong, sterically hindered base is used. masterorganicchemistry.com

Computational models can quantify these effects. By calculating the activation barriers for both the Sₙ2 and E2 pathways (ΔG‡Sₙ2 and ΔG‡E2), it is possible to predict the selectivity of a given reaction. For this compound, these models would likely predict that while the Sₙ2 reaction is viable, the E2 reaction becomes increasingly competitive with increasing base strength and steric bulk, a trend that is well-documented for structurally similar alkyl halides. researchgate.netacs.org

Role and Applications in Advanced Organic Synthesis and Chemical Sciences Research

1-Chloro-2,4-dimethylpentane as a Key Intermediate in Stereoselective Synthesis

The stereochemical outcome of a chemical reaction is of paramount importance, particularly in the synthesis of pharmaceuticals and other biologically active molecules. This compound, and the corresponding 2,4-dimethylpentyl moiety, can play a significant role in directing the stereochemistry of a reaction due to its inherent structural features.

Precursor for Chiral Building Blocks

While direct transformations of this compound into chiral building blocks are not extensively documented, its structure serves as a valuable scaffold. The 2,4-dimethylpentyl group, derivable from this chloroalkane, can be incorporated into more complex molecules, where subsequent stereoselective reactions can establish chirality. For instance, the Grignard reagent derived from this compound can be used in nucleophilic addition reactions to chiral aldehydes or ketones, leading to the formation of diastereomeric alcohols. These diastereomers can then be separated and converted into a variety of chiral synthons.

The utility of the 2,4-dimethylpentyl group is exemplified in the synthesis of chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. The steric bulk of the 2,4-dimethylpentyl group can effectively shield one face of a reactive center, leading to a highly diastereoselective transformation.

| Transformation | Reactant | Chiral Product/Intermediate | Stereochemical Outcome |

| Nucleophilic Addition | Grignard reagent of this compound + Chiral Aldehyde | Diastereomeric secondary alcohols | Diastereoselective |

| Auxiliary-controlled reaction | Substrate bearing a 2,4-dimethylpentyl-derived chiral auxiliary | Enantioenriched product | High diastereoselectivity |

Diastereoselective and Enantioselective Transformations

The branched nature of the 2,4-dimethylpentyl group can significantly influence the diastereoselectivity and enantioselectivity of reactions. In reactions where a new stereocenter is formed, the steric hindrance imposed by the methyl groups at the 2 and 4 positions can favor the formation of one diastereomer over the other.

For example, in alkylation reactions of enolates, using a derivative of this compound as the electrophile can lead to preferential attack from the less sterically hindered face of the enolate, resulting in a high diastereomeric excess. Similarly, in catalytic enantioselective reactions, the 2,4-dimethylpentyl substituent can interact with the chiral catalyst to create a well-defined transition state that favors the formation of one enantiomer.

Research has shown that the use of a glyoxylate (B1226380) ester bearing a trans-2-phenylcyclohexanol as a chiral auxiliary in an ene reaction with 2,4-dimethyl-pent-2-ene results in a high diastereomeric ratio. This demonstrates the principle that the 2,4-dimethylpentyl scaffold can be a key element in achieving high levels of stereocontrol.

Building Block for Complex Molecules and Natural Product Synthesis

The synthesis of complex organic molecules, including natural products and their analogues, often relies on the strategic assembly of smaller, well-defined building blocks. This compound can serve as a source for the 2,4-dimethylpentyl unit, which can be incorporated into larger molecular frameworks.

Incorporation into Branched Hydrocarbon Scaffolds

The 2,4-dimethylpentyl group is a common structural motif in a variety of natural products and other complex organic molecules. The synthesis of these molecules often requires the introduction of this branched alkyl chain. This compound, through its conversion to a nucleophilic Grignard reagent or an organolithium species, provides a straightforward method for attaching the 2,4-dimethylpentyl group to an electrophilic carbon center.

This approach is particularly useful in the construction of highly branched hydrocarbon scaffolds, which are prevalent in many biologically active compounds. The controlled addition of the 2,4-dimethylpentyl unit allows for the systematic build-up of molecular complexity.

Use in Retrosynthetic Strategies for Drug-like Molecules (as an intermediate, not the final drug)

Retrosynthetic analysis is a powerful tool for planning the synthesis of complex target molecules by working backward from the final product to simpler, commercially available starting materials. In the context of drug discovery and development, the synthesis of drug-like molecules often involves the assembly of various fragments.

When a drug candidate contains a branched alkyl chain, such as the 2,4-dimethylpentyl group, retrosynthetic analysis might identify this compound or a related derivative as a key intermediate. The disconnection of a carbon-carbon bond leading to the 2,4-dimethylpentyl unit would suggest the use of this chloroalkane in a forward synthesis, for instance, in a coupling reaction or a nucleophilic substitution.

| Retrosynthetic Disconnection | Target Moiety | Synthetic Equivalent | Forward Reaction |

| C-C bond | Branched alkyl chain | 2,4-dimethylpentyl Grignard reagent | Grignard addition or coupling |

| C-X bond (X = heteroatom) | 2,4-dimethylpentyl ether/amine | This compound | Nucleophilic substitution |

Model Compound for Fundamental Mechanistic Studies in Organic Chemistry